molecular formula C26H18I2N2O2 B11548253 N,N'-biphenyl-4,4'-diylbis(4-iodobenzamide)

N,N'-biphenyl-4,4'-diylbis(4-iodobenzamide)

Cat. No.: B11548253
M. Wt: 644.2 g/mol
InChI Key: VTGPDUZZWUVMTA-UHFFFAOYSA-N
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Description

4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and benzamide groups. This compound is part of the biphenyl family, where two benzene rings are connected by a single bond. The presence of iodine atoms significantly influences its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps, starting with the iodination of biphenyl compounds. The process generally includes:

    Iodination of Biphenyl: Biphenyl is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at specific positions on the benzene rings.

    Formation of Benzamide: The iodinated biphenyl is then reacted with benzoyl chloride in the presence of a base like pyridine to form the benzamide group.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with another iodinated biphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing iodine.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of more complex biphenyl derivatives.

Scientific Research Applications

4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The iodine atoms and benzamide groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-IODOBIPHENYL: A simpler compound with a single iodine atom on the biphenyl structure.

    4-IODOBENZAMIDE: Contains a benzamide group with an iodine atom.

    4,4’-DIODOBIPHENYL: Contains two iodine atoms on the biphenyl structure.

Uniqueness

4-IODO-N-[4’-(4-IODOBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is unique due to its complex structure, combining multiple iodine atoms and benzamide groups

Properties

Molecular Formula

C26H18I2N2O2

Molecular Weight

644.2 g/mol

IUPAC Name

4-iodo-N-[4-[4-[(4-iodobenzoyl)amino]phenyl]phenyl]benzamide

InChI

InChI=1S/C26H18I2N2O2/c27-21-9-1-19(2-10-21)25(31)29-23-13-5-17(6-14-23)18-7-15-24(16-8-18)30-26(32)20-3-11-22(28)12-4-20/h1-16H,(H,29,31)(H,30,32)

InChI Key

VTGPDUZZWUVMTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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